REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.[CH3:29][C:30]1[CH:35]=[CH:34][N:33]=[CH:32][CH:31]=1.[CH2:36]([O:43][C:44]1[CH:55]=[CH:54][C:47]([C:48](N(OC)C)=[O:49])=[CH:46][CH:45]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.C(O)(=O)C>C1COCC1>[CH2:36]([O:43][C:44]1[CH:45]=[CH:46][C:47]([C:48](=[O:49])[CH2:29][C:30]2[CH:35]=[CH:34][N:33]=[CH:32][CH:31]=2)=[CH:54][CH:55]=1)[C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1 |f:0.1,2.3.4|
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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THF heptane ethylbenzene
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Quantity
|
22.07 mL
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Type
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reactant
|
Smiles
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C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
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Name
|
|
Quantity
|
3.87 mL
|
Type
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reactant
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Smiles
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CC1=CC=NC=C1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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4.9 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C(=O)N(C)OC)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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An oven-dried, 3-neck, 250 mL round bottom flask equipped with a magnetic stirbar, addition funnel, and internal thermometer
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Type
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TEMPERATURE
|
Details
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the solution was chilled to 0° C
|
Type
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ADDITION
|
Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then further chilled to −78° C
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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STIRRING
|
Details
|
was stirred at −78° C. for 2 hours
|
Duration
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2 h
|
Type
|
ADDITION
|
Details
|
added dropwise to the −78° C. reaction mixture
|
Type
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TEMPERATURE
|
Details
|
to slowly warm to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
Desired product had precipitated from the reaction mixture
|
Type
|
ADDITION
|
Details
|
Saturated aqueous sodium bicarbonate was added to the reaction mixture
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Type
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FILTRATION
|
Details
|
The two layers were filtered
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Type
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CUSTOM
|
Details
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to collect the white, insoluble product (3.765 g, 68.7%)
|
Type
|
CUSTOM
|
Details
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the layers were separated
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Type
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EXTRACTION
|
Details
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The aqueous layer was extracted with EtOAc
|
Type
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ADDITION
|
Details
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The combined EtOAc extracts were diluted with CHCl3 to better solubilize the product
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give a pale yellow solid
|
Type
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WASH
|
Details
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This solid was rinsed with Et2O repeatedly
|
Type
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CUSTOM
|
Details
|
to remove 4-methylpyridine
|
Reaction Time |
30 min |
Name
|
|
Type
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|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC1=CC=NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |